molecular formula C11H9NOS B13155644 1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one

1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one

Katalognummer: B13155644
Molekulargewicht: 203.26 g/mol
InChI-Schlüssel: JFQOSTPOKKPKSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of 1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-1-(3-thiazolyl)benzene with ethanone under specific conditions . Another approach includes the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit microbial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other thiazole derivatives.

Eigenschaften

Molekularformel

C11H9NOS

Molekulargewicht

203.26 g/mol

IUPAC-Name

1-[3-(1,3-thiazol-4-yl)phenyl]ethanone

InChI

InChI=1S/C11H9NOS/c1-8(13)9-3-2-4-10(5-9)11-6-14-7-12-11/h2-7H,1H3

InChI-Schlüssel

JFQOSTPOKKPKSF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC(=C1)C2=CSC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.